Aluminum oxide

Description

Propriétés

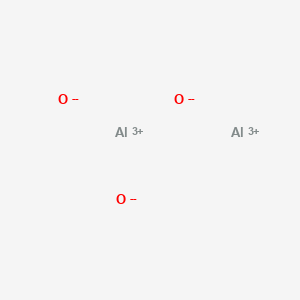

IUPAC Name |

dialuminum;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEYBMLMFCGWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O3 | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aluminium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052791 | |

| Record name | Aluminum (II) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.961 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum oxide is a white odorless crystalline powder. Water insoluble. Properties (both physical and chemical) vary according to the method of preparation; different methods give different crystalline modifications. The variety formed at very high temperature is quite inert chemically. alpha-Alumina is the main component of technical grade alumina. Corundum is natural aluminum oxide. Emery is an impure crystalline variety of aluminum oxide. (NIOSH, 2022), Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, White, odorless, crystalline powder; [NIOSH], WHITE POWDER., White, odorless, crystalline powder. | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide (Al2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

5396 °F at 760 mmHg (NIOSH, 2023), 2977 °C, 3000 °C, 5396 °F | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Difficult solubility in mineral acids and strong alkali, Insoluble in water, Solubility in water: none, Insoluble | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

4 (NIOSH, 2023) - Denser than water; will sink, Density: 3.4-4.0, Soft white powder; transforms to corundum at 1200 °C; density: 3.97 g/cu cm; insoluble in water; soluble in acid; slightly soluble in alkaline solutions /Gamma-alumina/, 3.97 g/cm³, 4, 4.0 | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), Vapor pressures: 100 Pa at 2122 °C; 1 kPa at 2351 °C; 10 kPa at 2629 °C; 100 kPa at 2975 °C, 1 mm Hg at 2158 °C, 0 mmHg (approx) | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Sodium is the main component of the process solution and is also the largest contaminant of the product. ... Gallium is a ubiquitous component of aluminous ores. Its chemistry is similar to that of aluminum, so it accumulates in Bayer process solutions until an equilibrium is reached at about 0.2 g/L. The gallium content of Al2O3 is a linear function of the gallium concentration in the solution. ... Silicon is a component of many aluminum alloys, yet the specification for Al2O3 is less than 0.02% SiO2. ... Potassium is undesirable in the Al2O3 because it may destroy the graphite in Hall-Heroult cells by intercalation, i.e., it diffuses between the layers of the graphite structure, thus expanding its volume. Although it is soluble in Bayer solutions, there has not been a recorded instance of K2O concentrations becoming high enough to affect the Al2O3 quality.... Iron(III)oxide (Fe2O3) as an impurity in Al2O3. ... Calcium also is a common impurity. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder, White powder, balls or lumps or various mesh | |

CAS No. |

1344-28-1; 1302-74-5(corundum); 12415-34-8(emery), 1344-28-1, 39377-45-2 | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039377452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum oxide (Al2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMI26O6933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

3632 °F (NIOSH, 2023), 2030 °C, 2054 °C, 3632 °F | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of High-Purity Aluminum Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methods for synthesizing high-purity aluminum oxide (Al₂O₃) nanoparticles. This compound nanoparticles are of significant interest across various scientific disciplines, including drug delivery, catalysis, and advanced materials, owing to their exceptional properties such as high thermal stability, hardness, and chemical inertness.[1] This guide details the most prevalent synthesis techniques, offering insights into their methodologies, quantitative outcomes, and the logical workflows involved in nanoparticle formation.

Core Synthesis Methodologies at a Glance

The synthesis of high-purity alumina (B75360) nanoparticles can be achieved through several methods, each offering distinct advantages and disadvantages concerning particle size control, purity, and scalability. The most prominent techniques include sol-gel, hydrothermal, co-precipitation, combustion synthesis, and flame spray pyrolysis.

| Synthesis Method | Typical Precursors | Advantages | Disadvantages |

| Sol-Gel | Aluminum alkoxides (e.g., aluminum isopropoxide), Aluminum salts (e.g., aluminum nitrate) | High purity and homogeneity, good control over particle size.[2][3] | Moisture sensitivity of alkoxide precursors, potentially expensive starting materials.[4][5] |

| Hydrothermal | Aluminum salts (e.g., aluminum nitrate), Boehmite powder | Controllable particle size and morphology, cost-effective.[6] | May require high temperatures and pressures. |

| Co-precipitation | Aluminum salts (e.g., aluminum nitrate (B79036), aluminum chloride), Precipitating agents (e.g., ammonia, sodium carbonate) | Simple, scalable, and low production cost.[7] | Potential for impurities from precipitating agents, agglomeration of nanoparticles.[8] |

| Combustion Synthesis | Aluminum nitrate, Fuels (e.g., urea (B33335), glycine) | Time-efficient, low-cost, and environmentally friendly.[9] | Can lead to agglomerated particles, may require high-temperature annealing.[9] |

| Flame Spray Pyrolysis | Organometallic precursors in organic solvents | Rapid, continuous, and scalable process for producing a wide range of materials.[10][11] | Requires specialized equipment. |

Quantitative Analysis of Synthesis Methods

The choice of synthesis method significantly impacts the physicochemical properties of the resulting alumina nanoparticles. The following table summarizes key quantitative data from various studies, providing a comparative look at the outcomes of each technique.

| Synthesis Method | Precursor(s) | Particle Size (nm) | Purity (%) | Specific Surface Area (m²/g) |

| Sol-Gel | Aluminum isopropoxide, Acetic acid, tert-butanol | - | High | 351 |

| Sol-Gel (Auto-combustion) | Aluminum nitrate, Urea/Glycine | < 100 | - | - |

| Hydrothermal | Boehmite powder, SiO₂, H₃BO₃ | - | 100% phase-pure α-Al₂O₃ | up to 40 |

| Co-precipitation | Aluminum nitrate, Ammonia | - | - | 211 |

| Co-precipitation | Aluminum nitrate, Ammonium (B1175870) bicarbonate | 19 - 23 | - | 317 |

| Co-precipitation | Aluminum sulphate, Sodium carbonate | 23.1 | - | - |

| Combustion Synthesis | Aluminum nitrate, Urea | ~80 (platelet side length) | High | - |

| Combustion Synthesis | Aluminum nitrate, Glycine | 5.8 (γ-Al₂O₃), 15 (α-Al₂O₃) | - | - |

| Flame Spray Pyrolysis | - | 5 - 30 | High | - |

| Nonthermal Plasma | Trimethylaluminum, Oxygen | 6 - 22 | High | - |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis methods discussed. These protocols are based on cited literature and offer a starting point for laboratory-scale synthesis.

Sol-Gel Synthesis

The sol-gel process involves the transition of a solution (sol) into a gel-like solid phase. This method allows for excellent control over the final product's properties.[3]

Protocol using Aluminum Isopropoxide:

-

Precursor Solution Preparation: Dissolve 3g of aluminum isopropoxide (AIP) in 222 ml of 1-butanol (B46404) with vigorous magnetic stirring for 3 hours at room temperature until all AIP particles are dissolved.[12]

-

Hydrolysis: Prepare a mixture of 0.07 ml of acetic acid and 3 ml of distilled water. Add this mixture drop-wise to the AIP solution while maintaining stirring at 150 rpm.[12][13]

-

Gelation: After the complete addition of the acid-water mixture, continue stirring for 3 hours to ensure complete hydrolysis. Allow the final solution to stand in a glass vessel at room temperature for 24 hours to form a gel.[12][13]

-

Drying: Dry the resulting gel in an oven at 120°C for 6 hours.[12][13]

-

Calcination: Pulverize the dried gel and pass it through a 70-mesh sieve. Calcine the powder in a furnace at 600°C with a heating ramp rate of 2°C/minute and hold at that temperature for 6 hours to obtain γ-alumina nanoparticles.[12][13]

Hydrothermal Synthesis

Hydrothermal synthesis utilizes high-temperature and high-pressure water to crystallize substances. This method is effective for controlling the morphology of nanoparticles.[6]

Protocol using Boehmite Powder:

-

Precursor Mixture: Prepare a mixture of boehmite powder (γ-AlOOH), α-Al₂O₃ seeds, and a morphology modifier (e.g., 1-10% SiO₂ for nanosheets or H₃BO₃ for nanoneedles).[14]

-

Hydrothermal Treatment: Place the mixture in an autoclave and heat to 430–450 °C under 10.3 MPa pressure.[14] The duration of the treatment will influence the final particle characteristics.

-

Product Recovery: After cooling, the resulting α-Al₂O₃ nanoparticles are collected, washed, and dried.

Co-precipitation Method

Co-precipitation is a straightforward and cost-effective method involving the precipitation of a substance from a solution.[7]

Protocol using Aluminum Nitrate and Ammonium Bicarbonate:

-

Solution Preparation: Dissolve 2.5 g of aluminum nitrate (Al(NO₃)₃) and a specific amount of ammonium bicarbonate (e.g., 0.6 g, 0.8 g, 1 g, or 1.2 g) separately in 60 mL of deionized water with magnetic stirring for 15 minutes at room temperature.[15]

-

Precipitation: Add the aluminum nitrate solution to the ammonium bicarbonate solution. A white precipitate of aluminum hydroxide (B78521) will form.[15]

-

Washing: Wash the precipitate three times with deionized water and twice with ethanol (B145695) to remove impurities.[15]

-

Drying: Dry the washed precipitate in an oven at 70°C for 12 hours.[15]

-

Calcination: Calcine the dried powder in a furnace at 550°C for 2 hours with a heating rate of 30°C/min to obtain γ-alumina nanoparticles.[15]

Combustion Synthesis

Solution combustion synthesis is a rapid, energy-efficient method that utilizes an exothermic reaction between an oxidizer (metal salt) and a fuel.[9]

Protocol using Aluminum Nitrate and Urea:

-

Solution Preparation: Dissolve 15.0 g of aluminum nitrate nonahydrate in 20 ml of distilled water using a magnetic stirrer. Slowly add 6.0 g of urea to the solution with vigorous stirring until a transparent solution is obtained.[1]

-

Combustion: Place the transparent solution on a pre-heated hot plate. The solution will undergo dehydration, followed by a self-sustaining combustion reaction.

-

Post-treatment: Dehydrate the obtained alpha alumina powder at 450°C in an air furnace to enhance its purity.[1]

Flame Spray Pyrolysis

Flame spray pyrolysis (FSP) is a versatile technique for the large-scale production of various nanomaterials.[10][11] It involves the combustion of a precursor spray.[10]

General Workflow:

-

Precursor Solution: A precursor, typically an organometallic compound dissolved in an organic solvent, is prepared.

-

Atomization and Combustion: The precursor solution is sprayed into a flame, where it undergoes pyrolysis.

-

Nanoparticle Formation: The high temperature of the flame leads to the formation of nanoparticles through nucleation and growth.

-

Collection: The synthesized nanoparticles are collected from the exhaust stream.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows of the key synthesis methods described above.

Caption: Workflow for the Sol-Gel Synthesis of Alumina Nanoparticles.

Caption: Workflow for the Hydrothermal Synthesis of Alumina Nanoparticles.

Caption: Workflow for the Co-precipitation Synthesis of Alumina Nanoparticles.

Caption: Workflow for the Combustion Synthesis of Alumina Nanoparticles.

Conclusion

The synthesis of high-purity this compound nanoparticles is a dynamic field with a variety of established and emerging techniques. The selection of a particular method depends on the desired particle characteristics, such as size, purity, and morphology, as well as considerations of cost and scalability. This guide provides a foundational understanding of the primary synthesis routes, offering detailed protocols and comparative data to aid researchers and professionals in their pursuit of advanced nanomaterials for a range of applications. Further research and optimization of these methods will continue to expand the possibilities for creating tailored alumina nanoparticles with enhanced functionalities.

References

- 1. scispace.com [scispace.com]

- 2. preciseceramic.com [preciseceramic.com]

- 3. ijisrt.com [ijisrt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sustainable synthesis of α-alumina nanoparticles: a comparative study of base-mediated crystallization via co-precipitation - Materials Advances (RSC Publishing) DOI:10.1039/D5MA01083G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Flame spray pyrolysis: An enabling technology for nanoparticles design and fabrication - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. eds.yildiz.edu.tr [eds.yildiz.edu.tr]

- 13. popups.uliege.be [popups.uliege.be]

- 14. Hydrothermal synthesis of novel alpha alumina nano-materials with controlled morphologies and high thermal stabilities - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Physical and chemical properties of gamma-alumina

An In-depth Technical Guide to the Physical and Chemical Properties of Gamma-Alumina (γ-Al₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-alumina (γ-Al₂O₃) is a metastable, highly porous polymorph of aluminum oxide. Its unique combination of high surface area, tunable pore size, and surface chemistry makes it a material of significant interest across various scientific and industrial domains, including catalysis, adsorption, and increasingly, in biomedical applications such as drug delivery. This guide provides a comprehensive overview of the core physical and chemical properties of γ-Al₂O₃, details common experimental protocols for its characterization, and explores its relevance in drug development.

Synthesis of Gamma-Alumina

The properties of γ-Al₂O₃ are intrinsically linked to its synthesis method. Common methods include sol-gel, co-precipitation, and hydrothermal synthesis, each offering a degree of control over the final material's characteristics.[1][2][3]

A general workflow for the synthesis of γ-Alumina, from precursor to final product, can be visualized as follows:

Physical Properties

The physical properties of γ-Al₂O₃ are paramount to its performance, particularly in applications requiring high surface interaction. These properties can be tailored by controlling the synthesis parameters.

Quantitative Physical Properties

The following table summarizes typical quantitative physical properties of γ-Al₂O₃ synthesized by different methods.

| Property | Sol-Gel Method | Co-precipitation Method | Hydrothermal Method |

| Surface Area (BET) | 330 - 351 m²/g[4][5][6] | 190 - 317 m²/g[2][7][8] | 203.73 m²/g[3] |

| Pore Volume | ~0.467 cm³/g[8] | 0.36 - 0.467 cm³/g[9] | 0.14 cm³/g[3] |

| Average Pore Diameter | 3 - 12 nm[10] | 4.86 nm[2] | 2.78 nm[3] |

| Particle Size | < 10 nm | 19 - 95 nm[2][7] | 9.8 - 11 nm (crystallite size)[3] |

| Density (Bulk) | ~0.93 g/cm³[11] | - | - |

| Porosity | ~52%[11] | - | - |

Thermal Stability and Phase Transitions

Gamma-alumina is a metastable phase and will undergo a series of phase transformations upon heating, ultimately converting to the most stable alpha-alumina (α-Al₂O₃).[12][13][14][15] This transformation is accompanied by a significant reduction in surface area. The transition temperatures can be influenced by factors such as particle size, heating rate, and the presence of impurities.[13]

The typical phase transformation sequence for γ-Al₂O₃ derived from boehmite is as follows:

Chemical Properties

The chemical behavior of γ-Al₂O₃ is largely dictated by its surface chemistry, particularly the presence of hydroxyl groups and acid-base sites.

Surface Chemistry and Acidity

The surface of γ-Al₂O₃ is typically covered with hydroxyl groups (-OH), which can act as Brønsted acid sites. Additionally, exposed aluminum cations act as Lewis acid sites. The nature and concentration of these acid sites are crucial for catalytic applications and can influence the interaction with guest molecules in drug delivery systems.

Experimental Protocols for Characterization

A thorough understanding of γ-Al₂O₃ properties relies on a suite of characterization techniques.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area, pore volume, and pore size distribution.

Methodology:

-

Degassing: A known mass of the γ-Al₂O₃ sample is heated under vacuum or in a stream of inert gas to remove adsorbed contaminants from the surface. A typical condition is heating at 120°C for a minimum of six hours.[16]

-

Adsorption: The degassed sample is cooled to liquid nitrogen temperature (77 K), and nitrogen gas is introduced in controlled increments. The amount of gas adsorbed at each pressure point is measured.

-

Data Analysis: The BET equation is applied to the adsorption data to calculate the specific surface area. The Barrett-Joyner-Halenda (BJH) method can be used to determine the pore size distribution from the desorption branch of the isotherm.[17]

X-ray Diffraction (XRD)

Objective: To identify the crystalline phase and determine the crystallite size.

Methodology:

-

Sample Preparation: A powdered sample of γ-Al₂O₃ is placed in a sample holder and flattened to ensure a smooth, level surface.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). A typical scanning rate is 1°/min from a 2θ of 4° to 80°.

-

Data Analysis: The resulting diffraction pattern is compared to standard diffraction patterns (e.g., JCPDS 29-0063 for γ-Al₂O₃) to identify the crystalline phase.[18] The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Electron Microscopy (SEM and TEM)

Objective: To visualize the morphology, particle size, and agglomeration state of the γ-Al₂O₃ nanoparticles.

Methodology for Transmission Electron Microscopy (TEM):

-

Sample Preparation: A dilute dispersion of the γ-Al₂O₃ nanoparticles in a suitable solvent (e.g., ethanol) is prepared, often with the aid of sonication. A drop of the dispersion is then placed onto a TEM grid (e.g., a carbon-coated copper grid) and allowed to dry.

-

Imaging: The TEM grid is inserted into the microscope, and a high-energy electron beam is transmitted through the sample. The resulting image provides information on the size, shape, and internal structure of the nanoparticles. For particle size analysis, the dimensions of at least 100 particles are typically measured.[19]

Methodology for Scanning Electron Microscopy (SEM):

-

Sample Preparation: The γ-Al₂O₃ powder is mounted on an SEM stub using conductive adhesive. To prevent charging, the sample is often coated with a thin layer of a conductive material, such as gold or carbon.

-

Imaging: The surface of the sample is scanned with a focused beam of electrons. The interaction of the electron beam with the sample generates signals that are used to create an image of the surface topography and morphology.

Application in Drug Development

The high surface area, porous structure, and biocompatibility of γ-Al₂O₃ make it an attractive candidate for use as a drug delivery vehicle. It can be functionalized to control the loading and release of therapeutic agents.

Drug Loading and Release Mechanism

Drug molecules can be loaded onto γ-Al₂O₃ nanoparticles through physical adsorption or chemical conjugation. The release of the drug can be triggered by changes in the physiological environment, such as pH. For instance, the release rate can be higher in the acidic environment of a tumor compared to the neutral pH of blood.

A conceptual workflow for the use of γ-Alumina in drug delivery is presented below:

Conclusion

Gamma-alumina is a versatile material with a rich set of physical and chemical properties that can be tailored through controlled synthesis. Its high surface area, porosity, and surface reactivity are key to its widespread use in catalysis and adsorption. For researchers in drug development, these same properties, coupled with its biocompatibility, offer exciting opportunities for creating novel drug delivery systems. A thorough understanding and precise characterization of its properties are essential for harnessing the full potential of this remarkable nanomaterial.

References

- 1. eds.yildiz.edu.tr [eds.yildiz.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. iiste.org [iiste.org]

- 4. researchgate.net [researchgate.net]

- 5. Study of Gamma alumina synthesis – analysis of the specific surface area [technagroup.it]

- 6. popups.uliege.be [popups.uliege.be]

- 7. High specific surface area γ-Al2O3 nanoparticles synthesized by facile and low-cost co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Preparation and characterization of γ-Al2O3 nanoparticles via chemical precipitation route: Effect of precursor concentration | Semantic Scholar [semanticscholar.org]

- 10. ijnnonline.net [ijnnonline.net]

- 11. researchgate.net [researchgate.net]

- 12. cris.vtt.fi [cris.vtt.fi]

- 13. Phase Transformations of α-Alumina Made from Waste Aluminum via a Precipitation Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Control of the γ-alumina to α-alumina phase transformation for an optimized alumina densification | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Gamma-Al2O3 Nanoparticle Study | PDF | Transmission Electron Microscopy | X Ray Crystallography [scribd.com]

An In-depth Technical Guide to the High-Temperature Phase Transformations of Aluminum Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum oxide (alumina, Al₂O₃) is a ceramic material of paramount importance across a multitude of scientific and industrial fields. Its utility is intrinsically linked to its polymorphic nature, exhibiting several metastable transition phases before reaching its most stable form, α-alumina (corundum), at elevated temperatures. Understanding and controlling these phase transformations are critical for tailoring the material's properties for specific applications, from catalysis and electronics to advanced ceramics and drug delivery systems. This technical guide provides a comprehensive overview of the high-temperature phase transformations of this compound, detailing the sequence of transitions, influencing factors, and kinetics. It further outlines the key experimental protocols for characterization and presents quantitative data for the various alumina (B75360) polymorphs.

Introduction

This compound is a ceramic renowned for its exceptional hardness, high melting point, chemical inertness, and electrical insulation properties.[1] Beyond its stable α-phase, alumina exists in several metastable crystalline structures, including the γ, δ, and θ phases.[2] These transition aluminas possess distinct properties, such as high surface area and catalytic activity, which are exploited in various applications.[3][4] The transformation of these metastable phases to the stable α-phase is a function of temperature and is accompanied by significant changes in crystal structure, density, and morphology. A thorough understanding of these transformations is crucial for process control and the development of alumina-based materials with desired functionalities.

The Sequence of Phase Transformations

The thermal treatment of aluminum hydroxides, such as gibbsite (Al(OH)₃) or boehmite (γ-AlOOH), initiates a series of phase transformations that culminate in the formation of α-alumina. The most commonly observed transformation pathway proceeds as follows:

γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃

This sequence is generally observed during the calcination of boehmite-derived γ-alumina. The transformation from γ-Al₂O₃ to δ-Al₂O₃ typically occurs at temperatures above 800°C, followed by the transition to θ-Al₂O₃ at approximately 1000°C.[2] Finally, the irreversible transformation to the thermodynamically stable α-Al₂O₃ phase takes place at temperatures exceeding 1100-1200°C.[2][5]

It is important to note that other transition phases, such as η (eta), κ (kappa), and χ (chi), can also be formed depending on the starting material and process conditions.[2][6] For instance, the calcination of gibbsite can lead to the formation of χ- and κ-alumina.[2]

Factors Influencing Phase Transformations

Several factors can significantly influence the temperature and kinetics of alumina phase transformations:

-

Heating Rate: Higher heating rates tend to shift the transformation temperatures to higher values. For instance, the θ to α transformation temperature was observed to increase from 1190°C to 1240°C when the heating rate was increased from 5°C/min to 20°C/min.[7]

-

Particle Size and Surface Area: Finer particle sizes and higher surface areas of the starting material can lower the transformation temperatures due to the higher surface energy.

-

Impurities and Dopants: The presence of certain impurities or the intentional addition of dopants can either promote or inhibit the phase transformations. For example, some elements can stabilize the transition phases to higher temperatures.

-

Atmosphere: The composition of the surrounding atmosphere during calcination can affect the transformation kinetics.

Kinetics of the θ-Al₂O₃ to α-Al₂O₃ Transformation

The transformation of the final metastable phase, θ-Al₂O₃, to the stable α-Al₂O₃ is a critical step that dictates the final microstructure of the material. This transformation proceeds via a nucleation and growth mechanism. The kinetics of this process can be described by the Johnson-Mehl-Avrami (JMA) equation and the activation energy can be determined using methods like the Kissinger analysis.

The activation energy for the θ-Al₂O₃ to α-Al₂O₃ transformation is a key parameter that reflects the energy barrier for this process. Reported values for the activation energy vary depending on the starting material and experimental conditions, but typically fall within the range of 450 to 520 kJ/mol.[8] Attrition milling of the precursor γ-Al₂O₃ has been shown to lower the activation energy for the formation of α-Al₂O₃.

Quantitative Data of Alumina Polymorphs

The different polymorphs of this compound exhibit distinct physical and structural properties. A summary of these properties is presented in the tables below for easy comparison.

Table 1: Crystal Structure and Lattice Parameters of Alumina Polymorphs

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| γ-Al₂O₃ | Cubic | Fd-3m | 7.911 | - | - | - |

| δ-Al₂O₃ | Orthorhombic | P2₁2₁2 | 11.78 | 5.62 | 2.91 | - |

| θ-Al₂O₃ | Monoclinic | C2/m | 11.854 | 2.904 | 5.622 | 103.83 |

| α-Al₂O₃ | Rhombohedral | R-3c | 4.759 | - | 12.991 | - |

Data sourced from multiple references, including[9][10][11]. Note that the crystal structures of transition aluminas can be complex and are sometimes debated in the literature.

Table 2: Physical Properties of Alumina Polymorphs

| Phase | Density (g/cm³) | Transition Temperature Range (°C) | Typical Specific Surface Area (m²/g) |

| γ-Al₂O₃ | ~3.6-3.65 | 500 - 800 | 100 - 400 |

| δ-Al₂O₃ | - | 800 - 1000 | 50 - 150 |

| θ-Al₂O₃ | - | 1000 - 1150 | < 100 |

| α-Al₂O₃ | ~3.98 | > 1100-1200 | < 15 |

Data compiled from various sources, including[3][12][9]. Specific surface area is highly dependent on the synthesis method and thermal history.

Experimental Protocols for Characterization

The investigation of alumina phase transformations relies on a suite of analytical techniques. Detailed experimental protocols for the key methods are provided below.

High-Temperature X-ray Diffraction (HTXRD)

HTXRD is a powerful in-situ technique to monitor the crystallographic changes as a function of temperature.

-

Sample Preparation: The alumina powder is typically pressed into a flat pellet or placed in a high-temperature sample holder (e.g., platinum or alumina).

-

Instrument Setup:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Goniometer: A diffractometer equipped with a high-temperature furnace chamber.

-

Detector: A position-sensitive detector or a scintillation counter.

-

-

Data Acquisition:

-

Temperature Program: The sample is heated at a controlled rate (e.g., 5-20°C/min) to the desired temperatures. Isothermal steps are held for a specific duration (e.g., 10-30 minutes) to ensure thermal equilibrium before XRD data collection.

-

2θ Range: A typical scan range is 20-80°.

-

Step Size and Dwell Time: For example, a step size of 0.02° with a dwell time of 1-2 seconds per step.

-

Atmosphere: The experiment can be conducted in air, inert gas (N₂, Ar), or under vacuum.

-

-

Data Analysis: The collected XRD patterns at different temperatures are analyzed to identify the crystalline phases present by comparing the peak positions and intensities with standard diffraction data from the International Centre for Diffraction Data (ICDD). Quantitative phase analysis can be performed using methods like Rietveld refinement to determine the weight fraction of each phase.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA/DSC is used to detect the exothermic or endothermic events associated with phase transformations.

-

Sample Preparation: A small amount of the alumina powder (typically 5-20 mg) is weighed into a sample crucible (e.g., platinum, alumina, or aluminum). An empty crucible is used as a reference.

-

Instrument Setup: A DTA/DSC instrument capable of reaching high temperatures (e.g., up to 1600°C).

-

Experimental Parameters:

-

Heating Rate: Controlled heating rates, typically in the range of 5-20°C/min, are applied.

-

Temperature Program: The sample is heated from room temperature to a final temperature that encompasses all expected transformations.

-

Atmosphere: A purge gas, such as nitrogen or air, is flowed through the furnace at a constant rate (e.g., 20-50 mL/min) to provide a controlled environment.

-

-

Data Analysis: The DTA/DSC curve shows peaks corresponding to thermal events. Exothermic peaks indicate phase transformations that release heat (e.g., the crystallization of α-Al₂O₃), while endothermic peaks correspond to processes that absorb heat (e.g., dehydration). The peak temperatures provide information about the transformation temperatures.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging and diffraction information to characterize the morphology, particle size, and crystal structure of the different alumina phases.

-

Sample Preparation:

-

Dispersion: A small amount of the alumina powder is dispersed in a suitable solvent (e.g., ethanol (B145695) or isopropanol) using an ultrasonic bath to break up agglomerates.

-

Grid Preparation: A drop of the suspension is placed onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry.

-

-

Imaging and Analysis:

-

Bright-Field Imaging: Used to observe the overall morphology and size of the alumina particles.

-

High-Resolution TEM (HRTEM): Allows for the visualization of the crystal lattice fringes, providing information about the crystallinity and crystallographic orientation.

-

Selected Area Electron Diffraction (SAED): Provides diffraction patterns from specific areas of the sample, which can be used to identify the crystal structure of individual particles or crystallites.

-

Conclusion

The high-temperature phase transformations of this compound are a complex yet fundamental aspect of this versatile ceramic material. The progression from metastable transition phases to the stable α-alumina is governed by a delicate interplay of temperature, heating rate, particle characteristics, and atmospheric conditions. A comprehensive understanding of these transformations, facilitated by the experimental techniques outlined in this guide, is essential for the rational design and synthesis of alumina-based materials with tailored properties for advanced applications in research, science, and technology. The ability to control the phase composition and microstructure of alumina opens up a vast design space for the development of next-generation materials with enhanced performance.

References

- 1. tainstruments.com [tainstruments.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. scispace.com [scispace.com]

- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. qualitest.ae [qualitest.ae]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Aluminium oxide - Wikipedia [en.wikipedia.org]

- 12. scielo.br [scielo.br]

A Technical Guide to Sol-Gel Synthesis of Mesoporous Aluminum Oxide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sol-gel synthesis of mesoporous aluminum oxide (γ-Al₂O₃), a material of significant interest for advanced drug delivery applications. Its high surface area, tunable pore size, and biocompatibility make it an excellent candidate for enhancing the solubility and controlling the release of therapeutic agents. This document details the synthetic methodologies, critical process parameters, and characterization techniques, and presents quantitative data in a structured format to facilitate comparison and reproducibility.

Introduction to Mesoporous this compound in Drug Delivery

Mesoporous this compound nanoparticles are characterized by a large surface area and a well-defined pore structure, typically with diameters ranging from 2 to 50 nm.[1] These properties are highly advantageous for drug delivery systems, offering the potential for high drug loading capacities and controlled, sustained release profiles.[1] The sol-gel method is a versatile and widely used technique for synthesizing these materials, allowing for precise control over their structural properties by manipulating various synthesis parameters.[2][3] The γ-Al₂O₃ phase is particularly desirable due to its thermal stability and high surface area.[4]

The Sol-Gel Synthesis Process

The sol-gel synthesis of mesoporous alumina (B75360) involves the hydrolysis and condensation of an aluminum precursor in a solvent, often in the presence of a structure-directing agent or template. The general process can be broken down into several key stages: sol formation, gelation, aging, drying, and calcination.

A visual representation of the typical sol-gel workflow is provided below.

Signaling Pathway of Mesopore Formation

The formation of mesopores is guided by the self-assembly of surfactant molecules, which act as templates around which the alumina framework forms. The interaction between the surfactant and the alumina precursors is crucial for defining the final pore structure.

The diagram below illustrates the templating mechanism.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of mesoporous alumina with desired characteristics. Below are representative protocols derived from the literature.

Synthesis using Pluronic P123 as a Template

This method is widely employed to produce ordered mesoporous alumina.[5]

Materials:

-

Aluminum isopropoxide (Al(O-i-Pr)₃) or Aluminum tri-tert-butoxide

-

Pluronic P123 (EO₂₀PO₇₀EO₂₀)

-

Absolute Ethanol (B145695) (EtOH)

-

Hydrochloric Acid (HCl, 37 wt%)

-

Deionized Water

Procedure:

-

Solution A Preparation: Dissolve 1 g of Pluronic P123 in 12 ml of absolute ethanol and stir for 15 minutes at 40 °C.[5]

-

Solution B Preparation: In a separate beaker, mix a controlled amount of 37 wt% hydrochloric acid with 6 ml of absolute ethanol.[5]

-

Hydrolysis: Slowly add 2.46 g of aluminum tri-tert-butoxide to Solution B under vigorous stirring.[5]

-

Mixing: After 15 minutes of stirring, combine Solution A and Solution B and continue stirring at 40 °C. The final molar ratio of Al³⁺:Pluronic P123:EtOH is typically fixed, for example, at 1:0.017:30.[5] The hydrolysis rate is controlled by adjusting the [H₂O]:[Al³⁺] and [HCl]:[Al³⁺] ratios.[5]

-

Aging: Pour the homogeneous sol into a Teflon container and age for three days at 40 °C under a flow of nitrogen to facilitate solvent evaporation.[5]

-

Calcination: Calcine the resulting white material at 400 °C in a flow of oxygen for 4 hours to remove the organic template and form the mesoporous structure.[5]

Synthesis using Carboxylic Acids as Templates

Carboxylic acids can also be used as templates, often resulting in aluminas with randomly ordered pores.[6]

Materials:

-

Aluminum alkoxide (e.g., aluminum isopropoxide)

-

Carboxylic acid (e.g., lauric acid)

-

Alcoholic solvent (e.g., sec-butanol)

-

Deionized Water

Procedure:

-

Reaction Mixture: React an aluminum alkoxide with a carboxylic acid in an alcoholic solvent with a controlled amount of water.[6]

-

Hydrolysis and Condensation: The hydrolysis of the aluminum precursor leads to the formation of alumina species that interact with the carboxylic acid.[7][8] Lauric acid, an anionic surfactant, has a strong tendency to bind to alumina precursors.[7][8]

-

Gelation and Drying: Allow the mixture to gel and then dry it, during which solvent evaporation can lead to the formation of organic zones confined within the alumina structure.[7]

-

Calcination: Calcine the dried gel to remove the carboxylic acid template, yielding mesoporous alumina.

Influence of Synthesis Parameters

The textural properties of the resulting mesoporous alumina, such as surface area, pore volume, and pore size, are highly dependent on the synthesis conditions.

Effect of Template Type and Concentration

The choice of surfactant is a critical factor. Non-ionic block copolymers like Pluronic P123 and F127 are effective in creating ordered mesoporous structures.[5][9][10] The amount of template added also influences the final pore structure; for instance, increasing the P123 content can be used to tune the pore size and volume.[2][11]

Role of pH and Catalysts

The pH of the synthesis solution, often controlled by the addition of acids like HNO₃ or HCl, affects the hydrolysis and condensation rates of the aluminum precursor.[2][5] This, in turn, influences the formation of the alumina network and its interaction with the surfactant template.

Calcination Temperature and Time

Calcination is a crucial step that removes the organic template and crystallizes the alumina. The temperature and duration of calcination have a significant impact on the final material properties. Increasing the calcination temperature generally leads to a decrease in surface area and an increase in pore size due to sintering and phase transitions.[12][13][14][15] For example, γ-Al₂O₃ can be transformed into other phases like θ-Al₂O₃ and α-Al₂O₃ at higher temperatures, which is often accompanied by a collapse of the mesoporous structure.[12][15]

Characterization of Mesoporous Alumina

A variety of techniques are used to characterize the synthesized mesoporous alumina to ensure it meets the required specifications for drug delivery applications.

-

Nitrogen Adsorption-Desorption Analysis (BET and BJH): This is the primary method for determining the specific surface area (BET method), pore volume, and pore size distribution (BJH method).[5][9][13]

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline phase of the alumina (e.g., γ-Al₂O₃, α-Al₂O₃) and to assess the degree of ordering of the mesopores (small-angle XRD).[9][16]

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the pore structure and morphology of the nanoparticles.[5][9]

-

Thermogravimetric Analysis (TGA): TGA is used to determine the temperature required for the complete removal of the organic template during calcination.[9][11]

Quantitative Data on Synthesized Materials

The following tables summarize quantitative data from various studies, highlighting the influence of different synthesis parameters on the properties of mesoporous alumina.

Table 1: Influence of Calcination Temperature on Mesoporous Alumina Properties

| Calcination Temperature (°C) | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Crystalline Phase | Reference |

| 500 | 312.43 | 0.48 | - | γ-Al₂O₃ | [15] |

| 500 | 269.44 | 0.674 | - | γ-Al₂O₃ | |

| 600 | 327.25 | 0.818 | - | γ-Al₂O₃ | |

| 650 | 218.45 | 0.546 | - | γ-Al₂O₃ | |

| 700 | - | - | - | γ-Al₂O₃ | [15] |

| 900 | - | - | - | γ-Al₂O₃ to θ-Al₂O₃ | [15] |

| 1100 | 88.52 | 0.08 | - | θ-Al₂O₃ | [15] |

Table 2: Properties of Mesoporous Alumina Synthesized with Different Templates

| Template | Precursor | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |

| Pluronic P123 | Aluminum Isopropoxide | 363.4 | 0.65 | 7.42 | [9] |

| Pluronic P123 | Aluminum tri-tert-butoxide | - | - | 6.8 | [5] |

| Pluronic F127 | Aluminum Isopropoxide | - | - | up to 25 | [10] |

| Tween-40 | Aluminum Sulphate | 94 | - | - | [16] |

| Lauric Acid | Aluminum Alkyl Ethers | 370 - 390 | - | 3.5 - 7.7 | [17] |

| PEG1000 | Aluminum Isopropoxide | High | High | Suitable | [17] |

Applications in Drug Development

The unique properties of mesoporous alumina make it a promising carrier for various drugs. Its high surface area allows for significant drug loading, and the tunable pore size can be tailored to accommodate different drug molecules and control their release.[1][18] For instance, mesoporous alumina has been investigated for the delivery of poorly water-soluble drugs, where the confinement of the drug in the nanopores can enhance its dissolution rate.[18][19] The surface of the alumina can also be functionalized to further control drug release and target specific cells or tissues.[1]

Conclusion

The sol-gel synthesis method offers a robust and flexible platform for producing mesoporous this compound with tailored properties for drug delivery applications. By carefully controlling synthesis parameters such as the choice of precursor and template, pH, and calcination conditions, researchers can optimize the surface area, pore volume, and pore size to meet the specific requirements of a given therapeutic agent. The structured data and detailed protocols provided in this guide serve as a valuable resource for scientists and professionals working to advance the field of drug delivery through nanomaterials.

References

- 1. Development of surface engineered mesoporous alumina nanoparticles: drug release aspects and cytotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Challenges and Strategies in the Synthesis of Mesoporous Alumina Powders and Hierarchical Alumina Monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanowires.berkeley.edu [nanowires.berkeley.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jesaun.journals.ekb.eg [jesaun.journals.ekb.eg]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and characterization of template-mediated mesoporous alumina nanostructures with efficient and fast adsorption of Congo red from aqueous solutions - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Mesoporous silica and alumina nanoparticles to improve drug delivery of pioglitazone on diabetic type 1 nephropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Introduction: The Critical Role of Aluminum Oxide in Advanced Biomedical Applications

An In-depth Technical Guide to the Electrical Insulating Properties of Thin-Film Aluminum Oxide

This compound (Al₂O₃), or alumina, is a ceramic material widely recognized for its exceptional electrical insulating properties, high mechanical strength, and chemical inertness. In its thin-film form, Al₂O₃ serves as a critical component in a vast array of microelectronic devices. For researchers in the life sciences and drug development, the properties of this material are increasingly relevant due to its pivotal role in the development of sophisticated biomedical devices, including high-sensitivity biosensors, implantable electronics, and microfluidic systems for lab-on-a-chip applications.